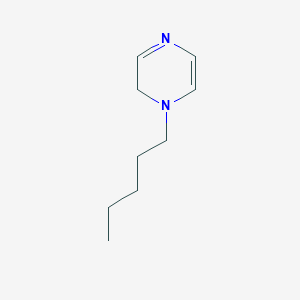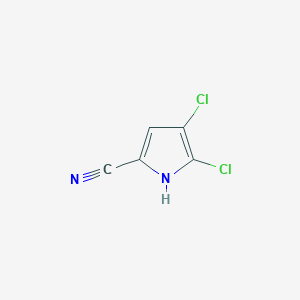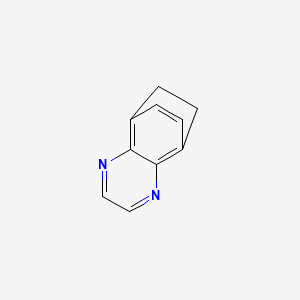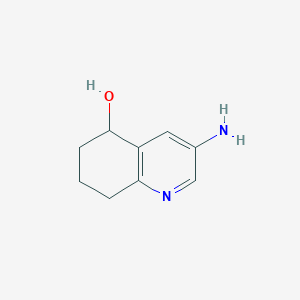
1-Pentyl-1,2-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1,2-dihydropyrazine is an organic compound with the molecular formula C9H16N2. . This compound is characterized by a pentyl group attached to a dihydropyrazine ring, making it a unique structure within its class.
Preparation Methods
The synthesis of 1-Pentyl-1,2-dihydropyrazine can be achieved through several methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction typically occurs in toluene at 100°C for about 3 hours, yielding the desired dihydropyrazine product . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Pentyl-1,2-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like copper (II) oxide and manganese oxide.
Cycloaddition: It reacts with ketenes to form cycloadducts, a process that involves a stepwise pathway with an orientation complex and betaine intermediate.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common reagents used in these reactions include oxidizing agents and ketenes, with major products often being cycloadducts and substituted pyrazines.
Scientific Research Applications
1-Pentyl-1,2-dihydropyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Pentyl-1,2-dihydropyrazine involves its interaction with molecular targets through its reactive dihydropyrazine ring. This interaction can lead to various biological effects, such as DNA strand breakage and apoptosis induction . The compound’s reactivity is attributed to its ability to form stable intermediates and adducts with other molecules.
Comparison with Similar Compounds
1-Pentyl-1,2-dihydropyrazine can be compared to other dihydropyrazines and pyrazine derivatives:
1,2-Dihydropyrazine: Similar in structure but lacks the pentyl group, making it less hydrophobic.
1,4-Dihydropyrazine: Differs in the position of the nitrogen atoms, leading to different reactivity and applications.
Pyrazine: A simpler structure with no hydrogenation, used widely in the fragrance and flavor industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-pentyl-2H-pyrazine |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
WJWXFOMQKJSYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)







![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)
